molecular formula C12H21ClN4O B13584845 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B13584845
M. Wt: 272.77 g/mol
InChI Key: LEJJJULKZIDZIY-UHFFFAOYSA-N
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Description

The compound 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a heterocyclic molecule featuring a triazolone core fused with a pyrrolidine ring substituted with a cyclopropyl group and an isopropyl side chain. Its hydrochloride salt form enhances stability and solubility for pharmacological applications. The presence of stereocenters in the pyrrolidine and triazolone moieties results in a mixture of diastereomers, complicating its synthesis and characterization. This compound is cataloged as a building block in medicinal chemistry (Enamine Ltd, 2019), with molecular formula C₁₂H₁₈ClN₃O, molecular weight 263.75 g/mol, and CAS number EN300-749404 .

Properties

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

3-(3-cyclopropylpyrrolidin-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-7(2)16-11(14-15-12(16)17)10-9(5-6-13-10)8-3-4-8;/h7-10,13H,3-6H2,1-2H3,(H,15,17);1H

InChI Key

LEJJJULKZIDZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=O)C2C(CCN2)C3CC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride typically involves multiple steps:

    Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Formation of the triazole ring: This step involves the cyclization of a suitable precursor to form the triazole ring.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.

Biology

In biological research, the compound may be used to study the effects of triazole derivatives on various biological systems.

Medicine

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride would depend on its specific biological target. Generally, triazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolone derivatives are widely studied due to their diverse pharmacological activities. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound Cyclopropylpyrrolidinyl, isopropyl 263.75 Diastereomeric mixture; enhanced lipophilicity
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl, phenyl ~260 (estimated) Aromatic substituents; crystallographically confirmed
3-(m-Chlorobenzyl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one m-Chlorobenzyl, benzylidenamino ~400 (estimated) Schiff base functionality; evaluated via DFT (B3LYP/HF methods)
3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones Furylmethylenamino, alkyl/aryl ~300–350 Antimicrobial potential; synthesized via acetic acid reflux

Key Observations :

  • Stereochemical Complexity : Unlike most analogs (e.g., ), the target exists as a diastereomeric mixture, necessitating advanced separation techniques (e.g., chiral chromatography) for isomer-specific studies.
Physicochemical and Pharmacological Properties
  • Thermodynamic Stability : The cyclopropyl group in the target compound may enhance conformational rigidity compared to flexible alkyl chains in analogs like 3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones .
  • Antioxidant Activity : Schiff base triazolones (e.g., ) exhibit antioxidant properties via radical scavenging (IC₅₀: 15–30 μM), but the target’s bioactivity remains uncharacterized .
  • Computational Analysis: Analogs such as 3-(m-chlorobenzyl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-triazol-5-one were optimized using B3LYP/6-31G(d,p), revealing planar triazolone rings and delocalized electron densities . Similar studies on the target compound could predict reactivity or binding modes.
Crystallographic and Analytical Techniques
  • X-ray Diffraction : Pyrazoline analogs (e.g., ) were structurally confirmed via single-crystal X-ray diffraction using SHELX , a method applicable to the target compound for resolving diastereomers.

Biological Activity

The compound 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride , a mixture of diastereomers, belongs to the triazole class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group and a pyrrolidine moiety attached to a triazole framework. This unique combination may influence its pharmacological properties, making it an interesting subject for research.

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

  • Antifungal Activity : Triazoles are well-known for their antifungal properties. The specific compound has shown potential in inhibiting the growth of various fungal strains.
  • Antibacterial Activity : Similar to antifungal effects, this compound may also exhibit antibacterial properties against certain pathogens.
  • Anticancer Potential : Initial studies suggest that the compound could possess anticancer activity, although further research is needed to elucidate its mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntifungalInhibition of fungal growth
AntibacterialActivity against specific bacteria
AnticancerPotential cytotoxic effects

The biological activity of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The triazole ring can act as a binding site for these interactions, influencing cellular processes.

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to the compound :

  • Antifungal Studies : A study demonstrated that triazole derivatives can effectively inhibit the growth of Candida species. The structure of the tested compounds was similar to that of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, suggesting potential efficacy against fungal infections .
  • Anticancer Research : In vitro studies revealed that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines. These findings indicate that the compound may have similar anticancer properties worth exploring in future research .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and pyrrolidine functionalities into the triazole framework. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity and purity of synthesized compounds .

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